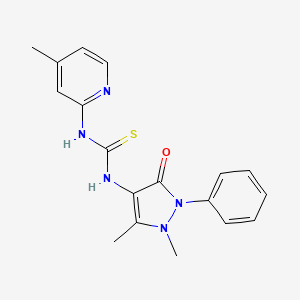
Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an antipyrinyl group, a methylpyridyl group, and a thio group attached to the urea backbone. Urea derivatives are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” typically involves the reaction of 4-antipyrinyl isocyanate with 2-(4-methylpyridyl)thiourea under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The antipyrinyl and methylpyridyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents or strong acids/bases may be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while reduction of nitro groups may produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” involves its interaction with specific molecular targets. The antipyrinyl and methylpyridyl groups may bind to enzymes or receptors, modulating their activity. The thio group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio-
- Urea, 1-(4-antipyrinyl)-3-(2-(4-chloropyridyl))-2-thio-
- Urea, 1-(4-antipyrinyl)-3-(2-(4-ethylpyridyl))-2-thio-
Uniqueness
“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” is unique due to the presence of the 4-methylpyridyl group, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
73953-56-7 |
|---|---|
Molecular Formula |
C18H19N5OS |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C18H19N5OS/c1-12-9-10-19-15(11-12)20-18(25)21-16-13(2)22(3)23(17(16)24)14-7-5-4-6-8-14/h4-11H,1-3H3,(H2,19,20,21,25) |
InChI Key |
OCJNMHHYMKNSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















